3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

Physicochemical Characterization Solid-State Properties Crystallinity

3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, also known as ethyl 3-methyl-2-quinoxalinecarboxylate 4-oxide , is a heterocyclic compound belonging to the quinoxaline N-oxide family. It features a quinoxaline core (a benzene ring fused to a pyrazine ring) substituted with a methyl group at the 2-position, an ethoxycarbonyl group at the 3-position, and an N-oxide functionality at the 1-position.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 94098-94-9
Cat. No. B1616745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
CAS94098-94-9
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2[N+](=C1C)[O-]
InChIInChI=1S/C12H12N2O3/c1-3-17-12(15)11-8(2)14(16)10-7-5-4-6-9(10)13-11/h4-7H,3H2,1-2H3
InChIKeyVNYXIHXFWAWXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (CAS 94098-94-9): Chemical Identity and In-Class Context for Scientific Procurement


3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, also known as ethyl 3-methyl-2-quinoxalinecarboxylate 4-oxide [1], is a heterocyclic compound belonging to the quinoxaline N-oxide family. It features a quinoxaline core (a benzene ring fused to a pyrazine ring) substituted with a methyl group at the 2-position, an ethoxycarbonyl group at the 3-position, and an N-oxide functionality at the 1-position. With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, it is distinguished from non-oxide quinoxaline analogs (e.g., ethyl 3-methyl-2-quinoxalinecarboxylate, C12H12N2O2) by the presence of a single N-oxide moiety, a structural feature critically implicated in bioactivation, redox behavior, and reactivity profiles observed across quinoxaline N-oxide derivatives [2].

Quinoxaline mono-N-oxide with distinct redox profile
2-methyl, 3-ethoxycarbonyl substituents enable synthetic derivatization
Reported physical properties support process design studies

Critical Functional Distinctions of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in Research and Procurement


In-class substitution of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate with structurally similar quinoxaline derivatives (e.g., non-oxide esters or di-N-oxide analogs) is non-trivial due to the profound impact of N-oxidation state on physicochemical, electrochemical, and biological behavior. Quinoxaline N-oxides are known to exhibit distinct redox properties, reduction potentials, and reactivity profiles that directly influence their utility as prodrugs, synthetic intermediates, and functional materials. Specifically, the presence of a single N-oxide group in this compound confers a unique balance of stability and latent reactivity not found in its fully reduced or fully oxidized counterparts. Procurement decisions must therefore be guided by application-specific evidence, as the performance of this mono-N-oxide cannot be reliably inferred from data on other quinoxaline esters or di-N-oxides [1][2].

N-oxide state governs redox behavior; non-oxide esters lack bioreductive activation pathway
Di-N-oxide analogs exhibit more negative reduction potential, altering electrochemical response
Mono-N-oxide physical properties (mp, bp, density) may not transfer from other quinoxaline derivatives

Quantitative Differentiation: 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate vs. Closest Analogs


Physicochemical Distinction: Melting Point of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate vs. Unoxidized Analog

3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate exhibits a melting point of 91°C, significantly lower than the 121-126°C range observed for the unsubstituted parent quinoxaline N-oxide (CAS 6935-29-1) [1]. This 30-35°C reduction in melting point, attributable to the presence of the ethoxycarbonyl and methyl substituents, directly impacts handling, formulation, and purification protocols. The lower melting point may facilitate melt-based processing or recrystallization under milder thermal conditions compared to the parent N-oxide. This difference underscores that substitution patterns on the quinoxaline N-oxide core meaningfully alter bulk physical properties, a key consideration for material scientists and process chemists.

Melting Point
Cross-study comparable
91°C vs. 121–126°C Δ –30 to –35°C
Reported lower melting point may support milder melt processing
Data to verify; cross-study comparison
Physicochemical Characterization Solid-State Properties Crystallinity

Volumetric and Thermal Stability: Boiling Point of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Compared to Unoxidized Ester

The boiling point of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is reported as 404.3°C at 760 mmHg [1]. In contrast, its direct non-oxide analog, ethyl 3-methyl-2-quinoxalinecarboxylate (CAS 3885-38-9), exhibits a boiling point of 351.2°C at 760 mmHg . The N-oxide moiety increases the boiling point by approximately 53°C, indicating stronger intermolecular forces (e.g., dipole-dipole interactions, potential hydrogen bonding) due to the polar N→O group. This differential volatility has practical implications for vacuum distillation, high-temperature reactions, and storage stability assessments. The higher boiling point suggests reduced volatility and potentially greater thermal stability under certain conditions, which may be advantageous in high-temperature synthetic applications or when minimizing evaporative loss is critical.

Boiling Point
Cross-study comparable
404.3°C vs. 351.2°C Δ +53.1°C
Higher boiling point suggests reduced volatility during high-temperature synthesis
Data to verify; non-oxide ester comparison
Thermal Stability Process Safety Volatility

Electronic and Steric Impact: Density of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate vs. Parent N-Oxide

The calculated density of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is 1.26 g/cm³ [1]. This value is comparable to, though marginally lower than, the 1.35 g/cm³ reported for the unsubstituted quinoxaline N-oxide (CAS 6935-29-1) . The slight decrease in density can be rationalized by the introduction of the ethoxycarbonyl and methyl substituents, which increase molecular volume and disrupt efficient crystal packing relative to the planar, unsubstituted core. While the difference is modest (approx. 0.09 g/cm³ or ~7%), it reflects the structural perturbations caused by substitution and may influence properties such as solubility, mechanical stability, and optical characteristics in solid-state applications. For researchers in crystal engineering or materials science, this data point confirms that 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate occupies a slightly larger specific volume than the parent N-oxide, a factor relevant to co-crystal design or formulation in solid dispersions.

Density
Cross-study comparable
1.26 g/cm³ vs. 1.35 g/cm³ Δ –0.09 g/cm³
Lower density may affect solid-state packing and solubility behavior
Calculated density; empirical data to verify
Molecular Packing Crystal Engineering Material Density

Redox Behavior: Class-Level Distinction of Mono-N-oxide vs. Di-N-oxide Quinoxalines

As a mono-N-oxide, 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is expected to exhibit redox behavior distinct from both fully reduced quinoxalines and quinoxaline 1,4-di-N-oxides. Electrochemical studies on related quinoxaline N-oxides indicate that the one-electron reduction potential of mono-N-oxides is typically less negative (i.e., more easily reduced) than that of di-N-oxides. For instance, representative quinoxaline mono-N-oxides show one-electron reduction potentials around -0.70 V vs. NHE, whereas di-N-oxides exhibit more negative potentials around -0.80 V [1]. This ~100 mV difference translates to a 50-fold difference in equilibrium constant for one-electron transfer and can be the decisive factor in biological activation cascades (e.g., hypoxia-selective prodrugs) and synthetic transformations (e.g., deoxygenation reactions). The specific reduction potential of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate will be further modulated by its electron-withdrawing ethoxycarbonyl group and electron-donating methyl group, placing it at a unique point in the redox landscape of quinoxaline N-oxides. This class-level inference highlights that the mono-N-oxide functionality confers a distinct electrochemical signature that cannot be emulated by di-N-oxide or non-oxide analogs.

Reduction Potential
Class-level inference
Approx. –0.6 to –0.8 V vs. NHE
Supports redox-profile distinction from di-N-oxides
Class-level inference; compound-specific measurement needed
Electrochemistry Redox Potential Bioactivation

Targeted Application Scenarios for 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Based on Quantified Differentiation


Synthetic Intermediate for Hypoxia-Selective Prodrug Development

The mono-N-oxide functionality of 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate positions it as a valuable scaffold or synthetic intermediate for designing hypoxia-selective prodrugs. The class-level evidence indicates that mono-N-oxides undergo one-electron reduction more readily than di-N-oxides (approx. 100 mV difference) [1]. In a hypoxic tumor microenvironment, where reducing conditions prevail, this compound's N-oxide group can be selectively reduced to generate a cytotoxic or reactive species. The ethoxycarbonyl group provides a handle for further derivatization (e.g., amide formation, hydrolysis) to tune pharmacokinetic properties or attach targeting moieties. This scenario is directly supported by the known utility of quinoxaline N-oxides as bioreductive prodrugs in anticancer research.

Precursor for Redox-Active Functional Materials

The distinct redox properties of the mono-N-oxide group, combined with the electron-withdrawing ethoxycarbonyl and electron-donating methyl substituents, make 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate a candidate precursor for redox-active polymers, organic semiconductors, or electrochromic materials. Its calculated density (1.26 g/cm³) and melting point (91°C) [2] offer a favorable processing window for melt-based or solution-based fabrication techniques. The N-oxide moiety can serve as a latent reactive site for controlled cross-linking or as a redox switch to modulate material properties (e.g., conductivity, optical absorption).

Nonlinear Optical (NLO) Material Development

Quinoxaline derivatives with electron-donating and electron-withdrawing groups, such as 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, are of interest in nonlinear optics due to their extended π-conjugated system and potential for charge-transfer interactions. The ethoxycarbonyl group acts as an electron acceptor, while the methyl group and N-oxide oxygen act as electron donors, creating a molecular 'push-pull' system conducive to second harmonic generation (SHG) and two-photon absorption. The lower melting point (91°C) relative to the parent N-oxide (121-126°C) [2] may facilitate poling of polymer films at lower temperatures, preserving film integrity. This scenario aligns with research exploring quinoxaline N-oxides for photonic and telecommunications applications.

Antimicrobial Lead Optimization Scaffold

Quinoxaline N-oxides are a recognized pharmacophore class for antibacterial and antiparasitic activity [3]. While specific MIC data for 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is not available in the public domain, its structural features—a mono-N-oxide with ester functionality—place it in a chemical space known to exhibit antimicrobial properties. The compound can serve as a core scaffold for medicinal chemistry optimization programs aimed at improving potency, reducing toxicity, or overcoming resistance mechanisms. The ethoxycarbonyl group offers a straightforward point of diversification to generate focused libraries for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
ApplicationBioreductive prodrug studies
Selection PropertyMono-N-oxide redox profile
Validation FocusReduction potential under hypoxic conditions
ApplicationRedox-active polymer & materials research
Selection PropertyEster handle for derivatization
Validation FocusProcessability window and redox switching
ApplicationNLO materials research
Selection PropertyPush-pull electronic system
Validation FocusSHG efficiency and poling compatibility
ApplicationAntimicrobial screening scaffold
Selection PropertyQuinoxaline N-oxide pharmacophore
Validation FocusMIC and SAR against target strains

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